Cas no 956769-58-7 (2-(1H-pyrazol-1-yl)pyridine-4-carbonitrile)
2-(1H-pyrazol-1-yl)pyridine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(1H-Pyrazol-1-yl)isonicotinonitrile
- CS-0244265
- 956769-58-7
- GNB76958
- F8881-7619
- Z235348185
- EN300-27430
- 2-pyrazol-1-ylpyridine-4-carbonitrile
- G27309
- AS-9628
- AKOS000118083
- MFCD09373409
- SCHEMBL4397362
- 2-(PYRAZOL-1-YL)PYRIDINE-4-CARBONITRILE
- 2-(1H-pyrazol-1-yl)pyridine-4-carbonitrile
-
- MDL: MFCD09373409
- Inchi: 1S/C9H6N4/c10-7-8-2-4-11-9(6-8)13-5-1-3-12-13/h1-6H
- InChI Key: BDHHEXJBVPMLKU-UHFFFAOYSA-N
- SMILES: N1(C=CC=N1)C1C=C(C#N)C=CN=1
Computed Properties
- Exact Mass: 170.059246208Da
- Monoisotopic Mass: 170.059246208Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 54.5Ų
2-(1H-pyrazol-1-yl)pyridine-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H165641-100mg |
2-(1H-pyrazol-1-yl)-4-Pyridinecarbonitrile |
956769-58-7 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H165641-500mg |
2-(1H-pyrazol-1-yl)-4-Pyridinecarbonitrile |
956769-58-7 | 500mg |
$ 210.00 | 2022-06-04 | ||
| TRC | H165641-1g |
2-(1H-pyrazol-1-yl)-4-Pyridinecarbonitrile |
956769-58-7 | 1g |
$ 320.00 | 2022-06-04 | ||
| Apollo Scientific | OR110591-1g |
2-(1H-Pyrazol-1-yl)isonicotinonitrile |
956769-58-7 | 1g |
£170.00 | 2025-02-19 | ||
| abcr | AB418922-1 g |
2-(1H-Pyrazol-1-yl)isonicotinonitrile |
956769-58-7 | 1g |
€221.00 | 2023-04-24 | ||
| abcr | AB418922-5 g |
2-(1H-Pyrazol-1-yl)isonicotinonitrile |
956769-58-7 | 5g |
€696.80 | 2023-04-24 | ||
| abcr | AB418922-10 g |
2-(1H-Pyrazol-1-yl)isonicotinonitrile |
956769-58-7 | 10g |
€1136.00 | 2023-04-24 | ||
| Chemenu | CM412807-1g |
2-(1H-pyrazol-1-yl)pyridine-4-carbonitrile |
956769-58-7 | 95%+ | 1g |
$294 | 2024-07-18 | |
| Chemenu | CM412807-5g |
2-(1H-pyrazol-1-yl)pyridine-4-carbonitrile |
956769-58-7 | 95%+ | 5g |
$881 | 2024-07-18 | |
| Enamine | EN300-27430-0.05g |
2-(1H-pyrazol-1-yl)pyridine-4-carbonitrile |
956769-58-7 | 95.0% | 0.05g |
$41.0 | 2025-02-20 |
2-(1H-pyrazol-1-yl)pyridine-4-carbonitrile Suppliers
2-(1H-pyrazol-1-yl)pyridine-4-carbonitrile Related Literature
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 2-(1H-pyrazol-1-yl)pyridine-4-carbonitrile
Recent Advances in the Study of 2-(1H-pyrazol-1-yl)pyridine-4-carbonitrile (CAS: 956769-58-7) in Chemical Biology and Pharmaceutical Research
The compound 2-(1H-pyrazol-1-yl)pyridine-4-carbonitrile (CAS: 956769-58-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrazole and pyridine moieties, has demonstrated promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of kinase inhibition and anticancer activity. The unique chemical structure of this compound allows for versatile interactions with biological targets, making it a valuable scaffold for drug discovery.
One of the key areas of research involving 2-(1H-pyrazol-1-yl)pyridine-4-carbonitrile is its role as a kinase inhibitor. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with cancer and other diseases. Recent publications have highlighted the compound's ability to selectively inhibit specific kinases, such as JAK2 and ALK, which are implicated in hematologic malignancies and solid tumors, respectively. Structural-activity relationship (SAR) studies have further elucidated the importance of the pyrazole and nitrile groups in enhancing binding affinity and selectivity.
In addition to its kinase inhibitory properties, 2-(1H-pyrazol-1-yl)pyridine-4-carbonitrile has been investigated for its potential in modulating immune responses. Preclinical studies have shown that this compound can influence the activity of immune cells, such as T-cells and macrophages, by targeting key signaling pathways. These findings suggest its potential application in autoimmune diseases and inflammatory disorders. Furthermore, the compound's favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability, has been confirmed in recent in vivo studies.
The synthesis of 2-(1H-pyrazol-1-yl)pyridine-4-carbonitrile has also been a focus of recent research. Novel synthetic routes have been developed to improve yield and purity, with an emphasis on green chemistry principles. For instance, catalytic methods using transition metals, such as palladium and copper, have been employed to facilitate the coupling reactions required for constructing the pyrazole-pyridine framework. These advancements not only enhance the scalability of production but also reduce the environmental impact of chemical synthesis.
Looking ahead, the potential applications of 2-(1H-pyrazol-1-yl)pyridine-4-carbonitrile extend beyond its current uses. Ongoing research is exploring its utility in targeted drug delivery systems, where its chemical properties can be leveraged to improve the specificity and efficacy of therapeutic agents. Additionally, computational modeling and high-throughput screening are being employed to identify new derivatives with enhanced biological activity and reduced toxicity. These efforts underscore the compound's versatility and its growing importance in the development of next-generation pharmaceuticals.
956769-58-7 (2-(1H-pyrazol-1-yl)pyridine-4-carbonitrile) Related Products
- 1361941-59-4(2-(1H-pyrazol-1-yl)-4-tertbutylpyridine)
- 1043893-60-2(4-(6-Pyrazol-1-yl-pyridin-2-ylamino)-benzonitrile)
- 1019928-19-8(4-Phenyl-6-pyrazol-1-yl-pyridine-2-carbonitrile)
- 1119391-07-9(2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile)
- 956568-52-8(6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile)
- 25700-11-2(2-(1H-Pyrazol-1-yl)pyridine)
- 546141-95-1(Benzonitrile, 3-[1-(2-pyridinyl)-1H-pyrazol-4-yl]-)
- 546142-02-3(Benzonitrile, 3-[1-(2-pyridinyl)-1H-pyrazol-3-yl]-)
- 479415-56-0(4-PYRIDINECARBONITRILE, 2,6-BIS(3-METHYL-1H-PYRAZOL-1-YL)-)
- 1152822-31-5(2-(1H-Pyrazol-1-yl)nicotinonitrile)